

2-(4-Boronophenyl)-2-methylpropanoic acid

literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Boronophenyl)-2-methylpropanoic acid

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An In-depth Technical Guide to **2-(4-Boronophenyl)-2-methylpropanoic Acid**: Synthesis, Properties, and Potential Applications in Drug Discovery

Introduction

2-(4-Boronophenyl)-2-methylpropanoic acid is a specialized organic compound that, while not extensively documented in mainstream chemical literature, holds significant potential as a building block and pharmacophore in medicinal chemistry. Its structure combines a stable 2-methylpropanoic acid moiety with a versatile phenylboronic acid group. This unique combination suggests its utility in the synthesis of complex molecules and as a potential active agent in various therapeutic areas.

This guide provides a comprehensive technical overview of **2-(4-Boronophenyl)-2-methylpropanoic acid** for researchers, scientists, and drug development professionals. Due to the limited direct literature on this specific compound, we will draw parallels from its well-characterized bromo-analog, 2-(4-bromophenyl)-2-methylpropanoic acid, and the broader, well-established chemistry of arylboronic acids. We will explore its proposed synthesis, its chemical properties, and, most importantly, its potential applications in drug discovery, grounded in the known roles of boronic acids as potent enzyme inhibitors.

Part 1: A Foundational Analog: 2-(4-Bromophenyl)-2-methylpropanoic acid

The bromo-analog of our target compound, 2-(4-bromophenyl)-2-methylpropanoic acid, serves as a crucial starting point for our investigation. It is a well-documented intermediate in the synthesis of several commercial pharmaceuticals, providing a solid foundation for understanding the core molecular scaffold.

Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid

The most common industrial synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid involves the selective bromination of 2-methyl-2-phenylpropanoic acid. This reaction is typically carried out in an aqueous medium to achieve high purity and yield.[1][2][3]

Experimental Protocol: Selective Bromination

- **Reaction Setup:** In a suitable reaction vessel, dissolve 2-methyl-2-phenylpropanoic acid in an aqueous medium. The reaction can be performed under acidic, neutral, or alkaline conditions.[2][3]
- **Bromination:** Slowly add bromine to the reaction mixture while maintaining a controlled temperature. Stir the mixture until gas chromatographic analysis indicates the complete consumption of the starting material.[1]
- **Work-up:**
 - Acidify the reaction mixture to a pH of 1-2 using an acid such as 5N hydrochloric acid.[1]
 - Extract the aqueous solution with an organic solvent, for example, dichloromethane (3 x 50 ml).[1]
 - Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to dryness.[1]
- **Purification:** Suspend the resulting solid product in a non-polar solvent like hexanes and filter to recover the purified 2-(4-bromophenyl)-2-methylpropanoic acid.[1] Recrystallization from aqueous methanol can be employed for further purification if necessary.

Chemical and Physical Properties

The key properties of 2-(4-bromophenyl)-2-methylpropanoic acid are summarized in the table below.

Property	Value	Source
Molecular Formula	C10H11BrO2	[4]
Molecular Weight	243.10 g/mol	[4]
CAS Number	32454-35-6	[4]
Appearance	Off-white to cream-colored crystalline powder	[5]
Melting Point	122-124 °C	[5]
Purity (by GC/HPLC)	>98%	[5]
Solubility	Soluble in organic solvents	[4]

Applications in Pharmaceutical Synthesis

2-(4-Bromophenyl)-2-methylpropanoic acid is a key intermediate in the manufacturing of the antihistamines Fexofenadine and Bilastine.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Its structure forms a core component of these drugs, and its purity is critical to minimizing isomeric impurities in the final active pharmaceutical ingredient (API).[\[2\]](#)[\[3\]](#)

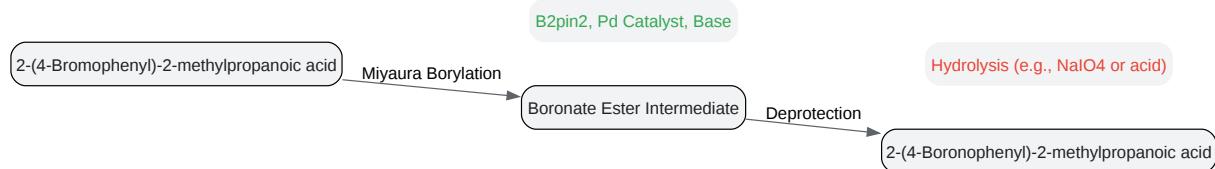
Part 2: Proposed Synthesis of 2-(4-Boronophenyl)-2-methylpropanoic acid

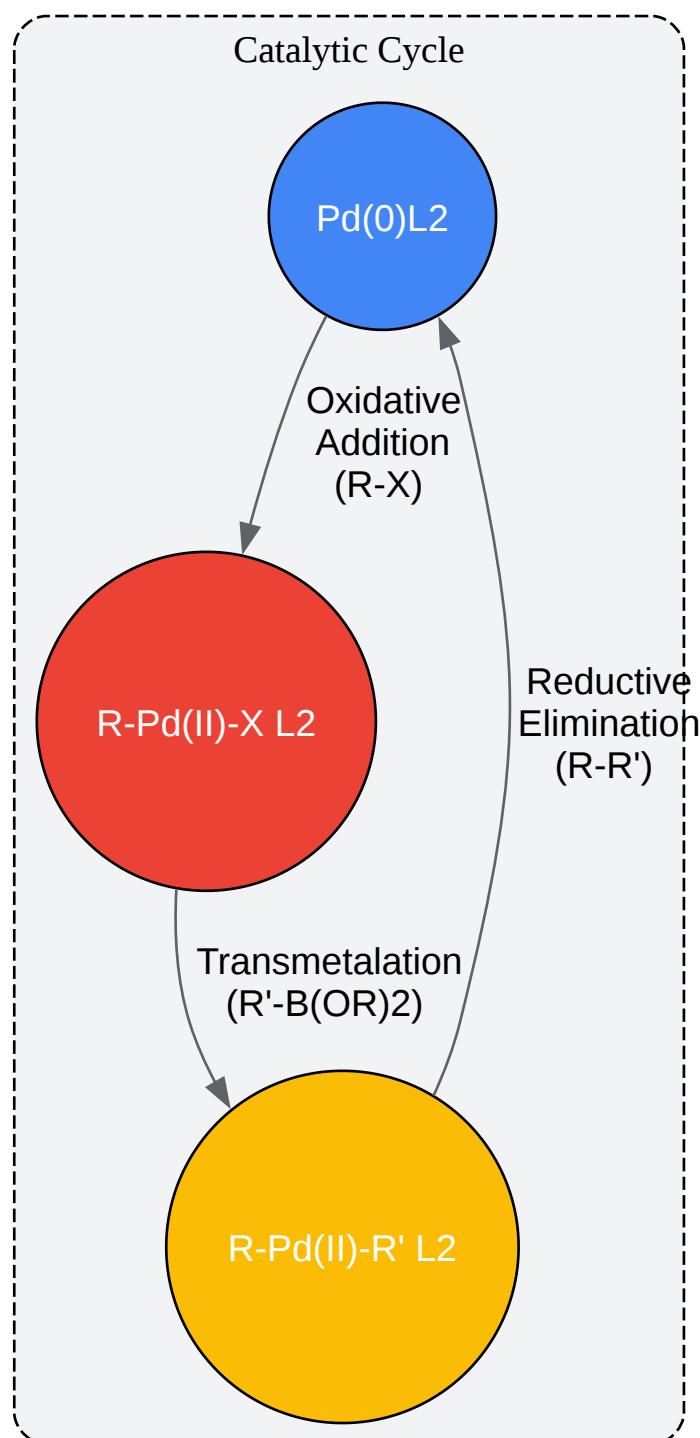
Leveraging the readily available bromo-analog, a straightforward synthetic route to **2-(4-Boronophenyl)-2-methylpropanoic acid** can be proposed. The conversion of an aryl bromide to an arylboronic acid is a cornerstone of modern organic synthesis, most commonly achieved through a palladium-catalyzed borylation reaction, such as the Miyaura borylation.[\[5\]](#)

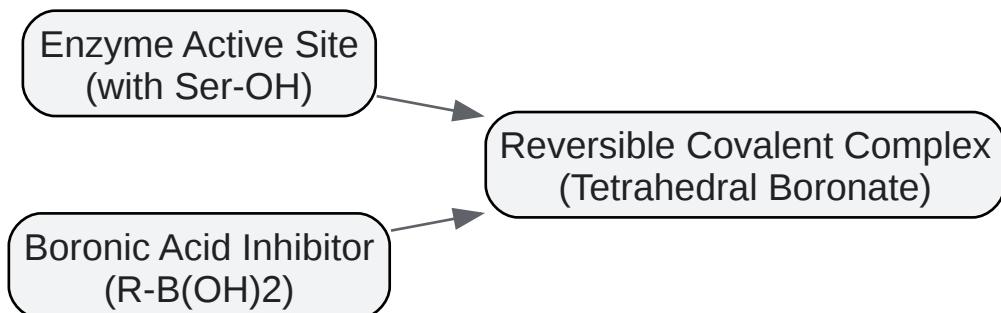
Proposed Synthetic Route: Miyaura Borylation

This proposed synthesis involves the reaction of 2-(4-bromophenyl)-2-methylpropanoic acid with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), in the presence of a palladium

catalyst and a base. The resulting boronate ester can then be hydrolyzed to yield the desired boronic acid.





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- To cite this document: BenchChem. [2-(4-Boronophenyl)-2-methylpropanoic acid literature review]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1524257#2-4-boronophenyl-2-methylpropanoic-acid-literature-review>]

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